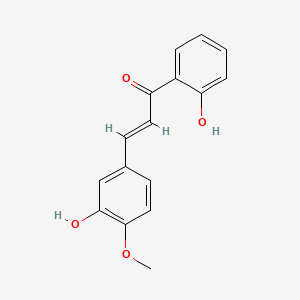

2',3-Dihydroxy-4-methoxychalcone

Description

Structure

3D Structure

Properties

CAS No. |

1621-66-5 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H14O4/c1-20-16-9-7-11(10-15(16)19)6-8-14(18)12-4-2-3-5-13(12)17/h2-10,17,19H,1H3/b8-6+ |

InChI Key |

PJIBSNKWGMAWBJ-SOFGYWHQSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization in Chalcone Research

Chemical Synthesis of 2',3-Dihydroxy-4-methoxychalcone and Related Chalcones

The creation of this compound and similar chalcone (B49325) structures in a laboratory setting relies on established organic chemistry reactions. These methods allow for the controlled construction of the characteristic α,β-unsaturated ketone core of chalcones from simpler aromatic precursors.

The Claisen-Schmidt condensation is the most prominent and widely utilized method for synthesizing chalcones. researchgate.netstrategian.com This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503). researchgate.net For the synthesis of this compound, the reaction would typically involve the condensation of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) with o-hydroxyacetophenone. lookchem.com

The reaction is generally performed in the presence of a base catalyst, such as aqueous potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in a solvent like ethanol (B145695). lookchem.comresearchgate.netprepchem.comgoogle.com The process often starts at a low temperature (e.g., 0°C) followed by a period of heating or stirring at room or elevated temperatures to drive the reaction to completion. lookchem.comprepchem.comgoogle.com For instance, one synthetic route describes reacting isovanillin and o-hydroxyacetophenone in ethanol with potassium hydroxide at 0°C for 24 hours. lookchem.com Another similar synthesis for a related chalcone, 2',4-dihydroxy-4'-methoxychalcone, involves mixing 2,4-dihydroxyacetophenone and anisaldehyde in ethanol with 60% aqueous KOH, cooling to 0°C, and then heating to 50°C for 4 hours. prepchem.comgoogle.com The chalcone product is typically isolated by pouring the reaction mixture into an acid solution, which causes the product to precipitate. prepchem.comgoogle.com

The table below outlines a typical Claisen-Schmidt condensation reaction for a related dihydroxy-methoxychalcone.

Table 1: Example of Claisen-Schmidt Condensation for a Chalcone Derivative

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Product |

|---|

This table illustrates a representative synthesis of a chalcone derivative using the Claisen-Schmidt condensation method.

While traditional methods often use strong bases like NaOH or KOH, a variety of catalytic systems have been explored to improve reaction efficiency, yield, and environmental friendliness. researchgate.netstrategian.com These include both homogeneous and heterogeneous catalysts. researchgate.net

Acid catalysts such as hydrogen chloride (HCl) or boron trifluoride (BF3) can be used, though they sometimes result in lower yields compared to base-catalyzed reactions. scitepress.org A system of thionyl chloride in ethanol (SOCl2/EtOH) has been reported, where HCl is generated in situ to catalyze the aldol (B89426) condensation. researchgate.net

Heterogeneous catalysts are advantageous because they can be easily recovered and reused. Examples include KSF montmorillonite (B579905) clay, which has been used in conjunction with aqueous KOH in methanol (B129727) for the synthesis of 2',4-dihydroxy-3-methoxychalcone (B8714405). aip.orgresearcher.lifeaip.org Other innovative catalytic systems reported for general chalcone synthesis include nanorod vanadatesulfuric acid (VSA NRs), which acts as an efficient and recyclable catalyst under solvent-free conditions. sci-hub.box Advanced systems combining ruthenium nanoparticles and palladium N-heterocyclic carbene complexes on a silica (B1680970) support have also been developed for the one-pot synthesis of E-chalcones. rsc.org

Table 2: Various Catalysts Used in Chalcone Synthesis

| Catalyst Type | Specific Example | Key Advantage(s) |

|---|---|---|

| Homogeneous Base | Potassium Hydroxide (KOH) | Widely available, effective for many substrates. researchgate.net |

| Homogeneous Acid | SOCl2/EtOH (in situ HCl) | Alternative to base catalysis. researchgate.net |

| Heterogeneous Clay | KSF Montmorillonite | Reusable, can enhance reaction rates. aip.orgresearcher.life |

| Heterogeneous Nanomaterial | Vanadatesulfuric Acid (VSA NRs) | Recyclable, solvent-free conditions. sci-hub.box |

This table summarizes a selection of catalytic systems employed in the synthesis of chalcones, highlighting their diversity.

The fundamental Claisen-Schmidt condensation framework allows for the synthesis of a wide array of structurally related chalcone derivatives by simply varying the starting substituted acetophenones and benzaldehydes.

For example, to introduce an additional hydroxyl group, 2,4-dihydroxyacetophenone can be reacted with 4-hydroxy-3-methoxybenzaldehyde (vanillin) to produce 2',4',4-trihydroxy-3-methoxychalcone. aip.orgresearcher.lifeaip.org This reaction has been carried out using a catalytic system of aqueous KOH and KSF montmorillonite in methanol. aip.orgresearcher.lifeaip.org

Similarly, introducing a halogen, such as chlorine, onto the chalcone scaffold can be achieved by using a chlorinated precursor. The synthesis of 5'-chloro-2',4-dihydroxy-3-methoxychalcone was accomplished through the condensation of 5-chloro-2-hydroxyacetophenone with 4-hydroxy-3-methoxybenzaldehyde. undikma.ac.id Another example is the synthesis of 2'-hydroxy-5'-chloro-4-methoxychalcone, which was prepared in alkaline conditions over 72 hours at room temperature. aip.org These examples demonstrate the modularity of chalcone synthesis, enabling the systematic modification of the substitution pattern on both aromatic rings to explore structure-activity relationships.

Spectroscopic and Chromatographic Techniques for Compound Characterization

Following synthesis, the precise chemical structure and purity of this compound and its derivatives must be confirmed. This is achieved through a combination of spectroscopic and chromatographic methods.

NMR spectroscopy is an indispensable tool for the structural elucidation of chalcones. Both ¹H-NMR (proton) and ¹³C-NMR (carbon-13) spectra provide detailed information about the molecular framework.

In the ¹H-NMR spectrum of a chalcone, the protons of the α,β-unsaturated system are particularly diagnostic. These olefinic protons typically appear as doublets in the downfield region of the spectrum. For the related compound 2',4-dihydroxy-3-methoxychalcone, the α-proton (Hα) and β-proton (Hβ) were observed at chemical shifts (δ) of 6.93 ppm and 7.38 ppm, respectively. aip.org The aromatic protons on the two phenyl rings appear as a series of signals, and their splitting patterns and integration values help to confirm the substitution pattern. Protons of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups also give characteristic signals. For instance, the methoxy protons in 2',4-dihydroxy-3-methoxychalcone present as a singlet at δ 3.93. aip.org

The ¹³C-NMR spectrum complements the proton data. The carbonyl carbon (-C=O) of the chalcone is a key signal, typically appearing far downfield; for 2',4-dihydroxy-3-methoxychalcone, it was observed at δ 194.94 ppm. aip.org The carbons of the methoxy group and the hydroxyl-substituted aromatic carbons also have characteristic chemical shifts. aip.org

Table 3: Representative ¹H and ¹³C NMR Data for a Dihydroxy-methoxychalcone Derivative (2',4'-dihydroxy-4-methoxychalcone)

| Nucleus | Type of Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Olefinic (α-H) | ~7.86 |

| ¹H | Olefinic (β-H) | ~8.00 |

| ¹H | Aromatic (Ring A/B) | 6.40 - 8.18 |

| ¹H | Methoxy (-OCH₃) | ~3.89 |

| ¹³C | Carbonyl (C=O) | ~191.9 |

| ¹³C | Olefinic (α-C, β-C) | ~118.2, ~143.9 |

| ¹³C | Aromatic (Ring A/B) | 102.8 - 166.7 |

Data adapted from the characterization of 2',4'-dihydroxy-4-methoxychalcone. smujo.id This table provides an example of the typical chemical shift ranges for the key functional groups in a chalcone structure.

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a synthesized chalcone. In its most basic application, MS provides the molecular ion peak (e.g., [M]⁺, [M+H]⁺, or [M-H]⁻), which confirms the mass of the compound. For example, the mass spectrum of 2',4-dihydroxy-3-methoxychalcone showed a molecular ion at a mass-to-charge ratio (m/z) of 270, corresponding to its molecular weight. aip.orgresearcher.life The molecular formula of this compound is C₁₆H₁₄O₄, giving it a molecular weight of approximately 270.28 g/mol . lookchem.com

More advanced MS techniques, such as tandem mass spectrometry (MS-MS), provide structural information through fragmentation analysis. By inducing fragmentation of the molecular ion, a characteristic pattern of daughter ions is produced, which can help to confirm the connectivity of the molecule. For the related isomer 2',4'-dihydroxy-4-methoxychalcone, MS-MS analysis of the [M-H]⁻ precursor ion (m/z 269.0819) generated prominent fragment ions that are indicative of the chalcone structure. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also used to separate the compound from any impurities before it enters the mass spectrometer, thus confirming its purity. nih.gov

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, serves as a powerful analytical technique for the identification of functional groups within a molecule. In the context of chalcone research, FT-IR is instrumental in confirming the synthesis of the target compound, this compound, by identifying its characteristic vibrational modes. The presence of specific absorption bands in the FT-IR spectrum corresponds to the stretching and bending vibrations of the various bonds within the molecule, providing a molecular fingerprint.

The FT-IR spectrum of a related compound, 2',4'-dihydroxy-3'-methoxychalcone, has been reported, and its analysis provides a strong basis for understanding the expected spectral features of this compound. Key functional groups present in these chalcones include hydroxyl (-OH), carbonyl (C=O), alkene (C=C), and methoxy (-OCH₃) groups, each with distinct vibrational frequencies.

A study on the synthesis of 2',4-dihydroxy-3-methoxychalcone detailed its characterization using FT-IR, among other techniques. aip.orgaip.org The FT-IR spectrum of this compound showed a notable absence of a broad hydroxyl absorption band around 3371 cm⁻¹, which would typically be expected from the starting material, 2-hydroxyacetophenone. aip.org Instead, the presence of a sharp absorption band characteristic of the α,β-unsaturated carbonyl group and the C=C double bond confirmed the formation of the chalcone structure. aip.org

General spectral data for chalcones further supports the assignment of these characteristic peaks. The carbonyl (C=O) stretching vibration in chalcones is typically observed in the range of 1630-1690 cm⁻¹. The stretching of the ethylenic bridge (C=C) usually appears in the region of 1500-1610 cm⁻¹. Aromatic C-H stretching vibrations are expected between 3000 and 3100 cm⁻¹, while the C-O stretching of the methoxy group is typically found in the 1200-1300 cm⁻¹ region. The broad absorption band for the hydroxyl (-OH) group is generally observed in the range of 3200-3600 cm⁻¹.

Based on the analysis of related compounds and general chalcone spectral data, the expected FT-IR vibrational frequencies for this compound are summarized in the table below.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretching | 3000 - 3100 |

| Carbonyl (C=O) | C=O Stretching | 1630 - 1690 |

| Alkene (C=C) | C=C Stretching | 1500 - 1610 |

| Methoxy (C-O) | C-O Stretching | 1200 - 1300 |

Chromatographic Methods (TLC, GC-MS) for Purity and Identification

Chromatographic techniques are indispensable in chalcone research for assessing the purity of synthesized compounds and for their definitive identification. Thin-layer chromatography (TLC) provides a rapid and effective method for monitoring the progress of a reaction and for preliminary purity checks, while gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive method for both separation and structural elucidation.

Thin-Layer Chromatography (TLC)

TLC is a widely used technique in the synthesis of chalcones to monitor the conversion of reactants to products. The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica gel) and the mobile phase (a solvent or mixture of solvents). The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

In the synthesis of chalcone derivatives, the disappearance of the spots corresponding to the starting materials (acetophenone and benzaldehyde (B42025) derivatives) and the appearance of a new spot with a different Rf value indicate the formation of the chalcone product. The purity of the synthesized chalcone can be preliminarily assessed by the presence of a single spot on the TLC plate. For related chalcones, various solvent systems have been employed for TLC analysis, often consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. smujo.idresearchgate.net The polarity of the solvent system can be adjusted to achieve optimal separation.

Table 2: Illustrative TLC Data for Chalcone Derivatives

| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value |

|---|---|---|---|

| Chalcone Derivative | Silica Gel | Hexane:Ethyl Acetate (7:3) | ~0.4-0.6 |

| Starting Acetophenone | Silica Gel | Hexane:Ethyl Acetate (7:3) | ~0.2-0.4 |

| Starting Benzaldehyde | Silica Gel | Hexane:Ethyl Acetate (7:3) | ~0.5-0.7 |

Note: Rf values are illustrative and can vary depending on the specific chalcone and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive method for the identification and purity assessment of volatile and thermally stable compounds like chalcones. In GC, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that can be used to identify the compound.

The synthesis of 2',4-dihydroxy-3-methoxychalcone has been characterized by GC-MS, confirming the molecular weight and providing insights into its fragmentation pattern. aip.orgaip.org The mass spectrum of this chalcone showed a molecular ion peak [M]⁺ at m/z 270, corresponding to its molecular weight. juniperpublishers.com The fragmentation pattern of chalcones in mass spectrometry is often characterized by the cleavage of the α,β-unsaturated ketone system, leading to characteristic fragment ions. For 2'-hydroxychalcones, a typical fragmentation involves the loss of the B-ring as a phenyl group or substituted phenyl group. juniperpublishers.com

Table 3: Expected GC-MS Data for this compound

| Parameter | Expected Value/Observation |

|---|---|

| Molecular Ion Peak [M]⁺ (m/z) | 270 |

| Key Fragment Ions (m/z) | Fragments corresponding to the A and B rings, and loss of small molecules like CO and H₂O. |

| Retention Time | Dependent on the specific GC column and conditions. |

The combination of retention time from the gas chromatogram and the mass spectrum from the mass spectrometer provides a high degree of certainty in the identification and purity assessment of this compound.

Biological Activities and Mechanistic Investigations of 2 ,3 Dihydroxy 4 Methoxychalcone and Analogs

Anticancer Research and Mechanistic Pathways

Chalcones, characterized by their open-chain 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and have garnered substantial interest in oncology research. Their diverse biological activities, including anti-proliferative, pro-apoptotic, and anti-inflammatory effects, position them as a promising scaffold for the development of novel anticancer agents. nih.gov The anticancer potential of various chalcone (B49325) analogs is being explored through detailed mechanistic studies.

A fundamental aspect of anticancer activity is the ability to inhibit the uncontrolled growth of cancer cells. Several dihydroxy-methoxychalcone analogs have demonstrated potent cytotoxic and anti-proliferative effects across a range of human cancer cell lines.

For instance, a synthetic study of 2',4-dihydroxy-3-methoxychalcone (B8714405) revealed significant cytotoxic activity against human cervical (HeLa) and colon (WiDr) cancer cells, with IC₅₀ values of 12.80 µg/mL and 19.57 µg/mL, respectively. aip.org Its activity against the T47D breast cancer cell line was also noted, with an IC₅₀ value of 20.73 µg/mL. aip.org Another analog, (E)-4'-hydroxy-4-methoxychalcone , also showed inhibitory effects on T47D and WiDr cell lines. researchgate.net

Similarly, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) , a chalcone isolated from Cleistocalyx operculatus, exhibited concentration-dependent cytotoxicity against the human pancreatic cancer cell lines PANC-1 and MIA PaCa-2, with IC₅₀ values of 10.5 µM and 12.2 µM, respectively. mdpi.com Research on 2',4'-dihydroxy-4-methoxychalcone has also confirmed its ability to modulate pathways involved in cell proliferation. biosynth.com

Table 1: Anti-proliferative Activity of Chalcone Analogs

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 2',4-dihydroxy-3-methoxychalcone | HeLa | Cervical Cancer | 12.80 µg/mL | aip.org |

| 2',4-dihydroxy-3-methoxychalcone | WiDr | Colon Cancer | 19.57 µg/mL | aip.org |

| 2',4-dihydroxy-3-methoxychalcone | T47D | Breast Cancer | 20.73 µg/mL | aip.org |

| 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) | PANC-1 | Pancreatic Cancer | 10.5 µM | mdpi.com |

| 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) | MIA PaCa-2 | Pancreatic Cancer | 12.2 µM | mdpi.com |

| Isobavachalcone (IBC) | LoVo | Colorectal Cancer | ~35 µM | arabjchem.org |

Inducing programmed cell death, primarily apoptosis, is a key mechanism for effective cancer therapeutics. Research has shown that various chalcone analogs can trigger apoptosis through multiple cellular pathways. There is currently limited specific research identifying methuosis induction by these analogs.

2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) has been shown to induce apoptosis in human breast cancer MCF-7 cells, an effect mediated through the activation and cleavage of poly(ADP-ribose) polymerase (PARP). spandidos-publications.comspandidos-publications.com In human pancreatic cancer cells, DMC-induced apoptosis involves the activation of caspase-9 and caspase-3, degradation of PARP, an increase in the pro-apoptotic protein Bak, and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com Further studies in multi-drug resistant hepatoma cells (BEL-7402/5-FU) confirmed that DMC triggers apoptosis primarily via the mitochondria-dependent pathway. nih.gov

Isobavachalcone (IBC) , isolated from Psoralea corylifolia, induces apoptosis in MGC803 gastric cancer cells by upregulating the pro-apoptotic protein Bax, downregulating the anti-apoptotic protein Bcl-2, and activating caspase-3. nih.govnih.gov In colorectal cancer cells, IBC's pro-apoptotic activity is linked to its ability to reduce the mitochondrial membrane potential, promote the release of cytochrome c, and mitigate the expression of the anti-apoptotic protein survivin. arabjchem.org Derivatives of IBC have also been shown to induce apoptosis in non-small cell lung cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase-9 and -3. tandfonline.comtandfonline.com

Furthermore, some chalcones can enhance the efficacy of other apoptosis-inducing agents. Cardamonin (B96198) and Licochalcone A have been found to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anticancer agent, by upregulating TRAIL death receptors (DR4, DR5). nih.govfrontiersin.orgnih.gov

Disrupting the cancer cell cycle to halt proliferation is another critical anticancer strategy. Chalcone analogs have been found to arrest the cell cycle at various phases, most notably G2/M.

Isoliquiritigenin (ISL) , a flavonoid found in licorice, causes cell cycle arrest at the G2/M phase in HeLa cervical cancer cells and U87 glioma cells. nih.govspandidos-publications.com This arrest is associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21/WAF1. spandidos-publications.comoncotarget.com In prostate cancer cells, ISL induces G1 phase arrest by decreasing the levels of cyclin D1, cyclin E, and CDK4, while increasing the expression of the CDK inhibitor p27KIP1. elsevierpure.com

Flavokawain B (FKB) , a chalcone from the kava (B3030397) plant, induces a potent G2/M arrest in human oral carcinoma (HSC-3) cells. nih.govacs.org This effect is achieved by reducing the protein levels of key G2/M transition regulators, including cyclin A, cyclin B1, Cdc2, and Cdc25C. acs.orgnchu.edu.tw This disruption prevents the cells from entering mitosis, thereby inhibiting their proliferation. genscript.com Similar G2/M arrest has been observed in HER2-overexpressing breast cancer cells treated with the related Flavokawain A . mdpi.com

Table 2: Effects of Chalcone Analogs on Cell Cycle Regulation

| Compound | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Isoliquiritigenin (ISL) | HeLa, U87 | G2/M Arrest | Upregulation of p21/WAF1 | nih.govspandidos-publications.com |

| Isoliquiritigenin (ISL) | DU145 (Prostate) | G1 Arrest | Downregulation of Cyclin D1/E, Upregulation of p27KIP1 | elsevierpure.com |

| Flavokawain B (FKB) | HSC-3 (Oral) | G2/M Arrest | Downregulation of Cyclin A/B1, Cdc2, Cdc25C | nih.govnchu.edu.tw |

| Flavokawain A (FKA) | SKBR3 (Breast) | G2/M Arrest | Inhibition of Cdc2 and Cdc25C phosphorylation | mdpi.com |

The anticancer effects of chalcones are often rooted in their ability to inhibit specific enzymes and disrupt signaling cascades that are crucial for cancer cell survival and proliferation.

Microtubules are essential components of the cellular cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs. Numerous chalcone derivatives have been identified as potent tubulin polymerization inhibitors. tandfonline.com These agents disrupt microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis. tandfonline.comnih.gov

Many chalcones function by binding to the colchicine-binding site on β-tubulin. nih.govoncotarget.comresearchgate.net This interaction prevents the proper formation of microtubules, destabilizes the mitotic spindle, and halts cell division. oncotarget.com For example, the synthetic chalcone TUB091 was shown via X-ray crystallography to bind the colchicine (B1669291) site, inhibiting cancer cell growth at low nanomolar concentrations. oncotarget.com Docking studies of other chalcone series, particularly those with a 3,4,5-trimethoxyphenyl ring, confirm a binding orientation similar to colchicine, which is known to benefit the interaction with tubulin. nih.govugm.ac.id The potent inhibitory activity of some chalcone derivatives on tubulin polymerization can be even stronger than that of colchicine itself. rsc.orgjst.go.jp

Protein kinases are critical regulators of cell signaling pathways that control growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers.

Butein , a tetrahydroxy chalcone, has been identified as a specific inhibitor of protein tyrosine kinases. It inhibits the kinase activity of both the Epidermal Growth Factor Receptor (EGFR) and the proto-oncogene tyrosine-protein kinase Src. nih.govselleckchem.com In vitro studies demonstrated that Butein inhibits EGFR and p60c-src with IC₅₀ values of 16 µM and 65 µM, respectively. medchemexpress.com Its ability to dually target both EGFR and MET (Mesenchymal-Epithelial Transition factor) kinases allows it to overcome gefitinib-resistance in non-small cell lung cancer models. consensus.app

Other chalcones interfere with downstream signaling cascades. Isobavachalcone (IBC) has been shown to inhibit the proliferation of gastric cancer cells by suppressing the Akt and Erk signaling pathways, which are critical for cell survival and growth. nih.gov Similarly, 2',4'-dihydroxy-3'-methoxy-4'-ethoxychalcone suppresses the proliferation of multiple myeloma cells by targeting the PI3K/Akt/mTOR signaling pathway. nih.gov

Compound Reference Table

Inhibition of Key Cancer-Related Enzymes and Signaling Pathways

Topoisomerase Inhibition

Chalcones, as a class of compounds, have demonstrated the ability to inhibit topoisomerases, enzymes crucial for managing DNA topology during replication and transcription. Some chalcones have been shown to exert greater inhibition on topoisomerase IIa than topoisomerase IIb. researchgate.netsemanticscholar.org This specificity is potentially advantageous in cancer therapy, as the inhibition of topoisomerase IIb has been linked to the development of secondary cancers and cardiotoxic effects. researchgate.netsemanticscholar.org The open-chain structure of chalcones is thought to contribute to this more specific effect on the IIa isoform. researchgate.netsemanticscholar.org The inhibition of topoisomerase IIa can lead to cell death through mitotic failure due to improper chromosome segregation. researchgate.netsemanticscholar.org Furthermore, combining catalytic topoisomerase inhibitors with chalcones could potentially enhance the sensitivity of cancer cells that express low levels of topoisomerase II, thereby reducing the required dose of more toxic topoisomerase poisons and their associated side effects. researchgate.netsemanticscholar.org

Histone Deacetylase (HDAC) Modulation

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. frontiersin.orgnih.govsemanticscholar.org Several natural chalcones have been investigated for their ability to inhibit HDACs. frontiersin.orgnih.govsemanticscholar.org For instance, isoliquiritigenin, butein, and homobutein (B600574) have demonstrated HDAC inhibitory activity. semanticscholar.org The 1,3-dihydroxy substitution found in many natural chalcones is believed to be a key structural feature for this activity. researchgate.net Some synthetic chalcone derivatives, such as 2′,4′,6′-tris(methoxymethoxy)chalcone, have also been shown to induce histone hyperacetylation by inhibiting HDACs. researchgate.net The modulation of HDAC activity by chalcones can lead to changes in chromatin structure and the expression of genes involved in cell cycle arrest, differentiation, and apoptosis of tumor cells. frontiersin.org

Targeting p53 Pathway Components

The p53 tumor suppressor pathway is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress, including DNA damage. Some chalcone derivatives have been shown to interact with and modulate components of the p53 pathway. For example, the synthetic chalcone, (2E)-3-(2-naphthyl)-1-(3′-methoxy-4′-hydroxy-phenyl)-2-propen-1-one, has been reported to increase the expression of p53 and the pro-apoptotic protein Bax, leading to the activation of caspase-3 and subsequent cell death. nih.gov In some cancer cell lines, such as LoVo colorectal cells, certain chalcones can promote apoptosis by increasing the production of reactive oxygen species (ROS) and activating the p53 protein. e-century.us

Inhibition of 5-Lipoxygenase (5-LOX)

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. A number of chalcones have been identified as inhibitors of 5-LOX. juniperpublishers.comnih.govjuniperpublishers.com In a study of fluorinated 3,4-dihydroxychalcones, all tested compounds exhibited 5-lipoxygenase inhibition in rat basophilic leukemia-1 cells. juniperpublishers.comjuniperpublishers.com Specifically, 6-Fluoro-3,4-dihyroxy-2',4'-dimethoxychalcone was found to be a particularly effective inhibitor. juniperpublishers.comjuniperpublishers.com

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Chalcones have been shown to inhibit angiogenesis through various mechanisms. frontiersin.orgscispace.com They can regulate the expression of key angiogenic factors such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). frontiersin.org Furthermore, chalcones can interfere with signaling pathways that are critical for angiogenesis, including the extracellular signal-regulated kinase (ERK)-1/2, nuclear factor kappa B (NF-κB), and phosphoinositide-3-kinase–protein kinase B (PI3K/Akt) pathways. frontiersin.org For instance, 2'-hydroxy-4'-methoxychalcone (B191446) has been shown to decrease angiogenesis in both chick chorioallantoic membrane and mouse Matrigel plug assays. nih.gov This anti-angiogenic activity is thought to be, at least in part, due to its anti-proliferative effect on endothelial cells. nih.gov

In Vitro Studies in Diverse Cancer Cell Lines (e.g., HeLa, WiDr, T47D, HepG2, MCF-7)

The cytotoxic effects of 2',3-Dihydroxy-4-methoxychalcone and its analogs have been evaluated in a variety of human cancer cell lines. Research has demonstrated that 2',4-dihydroxy-3-methoxychalcone exhibits significant anticancer activity. aip.org

In a study by Arty et al. (2018), the cytotoxic activity of 2',4-dihydroxy-3-methoxychalcone was assessed against HeLa (cervical cancer), WiDr (colon cancer), and T47D (breast cancer) cell lines. The results, as summarized in the table below, indicate its potential as an anticancer agent. aip.org

| Compound | HeLa IC₅₀ (µg/mL) | WiDr IC₅₀ (µg/mL) | T47D IC₅₀ (µg/mL) |

|---|---|---|---|

| 2',4-dihydroxy-3-methoxychalcone | 12.80 | 19.57 | 20.73 |

| 2',4',4-trihydroxy-3-methoxychalcone | 8.53 | 2.66 | 24.61 |

The study also highlighted that the presence of a methoxy (B1213986) group at the C-3' position of the B ring can enhance anticancer activities. aip.org The α,β-unsaturated carbonyl group characteristic of chalcones is believed to be crucial for their inhibitory effects on cancer cell lines. aip.org

Other studies have also reported on the activity of chalcone derivatives in various cancer cell lines. For instance, licochalcone A has shown anticancer effects in gastric cancer cells (BCG-823), ovarian cancer cells (OVCAR-3, SK-OV-3), and lung cancer cells (A549). mdpi.com The cytotoxic effects of panduratin (B12320070) A have been observed in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. mdpi.com

Preclinical In Vivo Anticancer Efficacy in Murine Models

Preclinical studies using murine models have provided evidence for the in vivo anticancer efficacy of chalcones. In one study, the anti-tumor activity of 2'-hydroxy-4'-methoxychalcone (HMC) was evaluated in mice. nih.gov When administered subcutaneously to mice with murine Lewis lung carcinoma, HMC led to a significant inhibition of tumor volume. nih.gov In another model, intraperitoneal treatment with HMC in ICR mice bearing sarcoma 180 resulted in a notable suppression of tumor weight. nih.gov These findings suggest that the potent anti-angiogenic activity of HMC is a likely mechanism for its anticancer effects in these solid tumor models. nih.gov

Other chalcones have also demonstrated promising results in preclinical in vivo studies. For example, co-administration of cardamonin with the chemotherapeutic agent 5-fluorouracil (B62378) in a xenograft model of MDA-MB-231 breast cancer resulted in decreased tumor growth. explorationpub.com

| Compound | Murine Model | Effect |

|---|---|---|

| 2'-hydroxy-4'-methoxychalcone | Murine Lewis lung carcinoma | 27.2% inhibition of tumor volume |

| 2'-hydroxy-4'-methoxychalcone | ICR mice with Sarcoma 180 | 33.7% suppression in tumor weight |

Anti-inflammatory Research and Molecular Targets

Chalcones, a class of organic compounds belonging to the flavonoid family, have garnered significant attention for their diverse pharmacological activities. Among these, their anti-inflammatory properties are of particular interest. While specific research on this compound is limited, studies on its structural analogs provide valuable insights into its potential mechanisms of action in mitigating inflammatory responses. These mechanisms primarily involve the suppression of pro-inflammatory mediators and cytokines, as well as the inhibition of key enzymatic pathways.

Suppression of Pro-inflammatory Mediator Production (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

A hallmark of inflammation is the overproduction of signaling molecules known as pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2). Numerous studies have demonstrated the ability of various hydroxy and methoxy substituted chalcones to inhibit the production of these mediators in cellular models of inflammation, typically using lipopolysaccharide (LPS)-stimulated macrophages.

For instance, research has shown that certain 2'-hydroxychalcone (B22705) derivatives can potently inhibit the production of NO and PGE2. researchgate.netresearchgate.net Specifically, analogs like 2'-hydroxy-4'-methoxychalcone and 2',4-dihydroxy-4'-methoxychalcone have been reported to suppress PGE2 production with significant efficacy. researchgate.net The inhibition of NO production is often linked to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for its synthesis during inflammation. researchgate.net

One study highlighted that 2'-hydroxy-4-methoxychalcone (B191450) was effective in attenuating the levels of NO. mdpi.com Another analog, cardamonin (2',4'-dihydroxy-6'-methoxychalcone), has also been shown to inhibit NO production in LPS-stimulated macrophage cells. nih.gov The suppressive action on these crucial mediators suggests a primary mechanism by which these chalcones exert their anti-inflammatory effects.

| Compound | Mediator Inhibited | Cell Line | IC50 Value | Reference |

|---|---|---|---|---|

| 2',4-Dihydroxy-4'-methoxychalcone | PGE2 | Rat Peritoneal Macrophages | ~3 µM | researchgate.net |

| 2'-Hydroxy-4'-methoxychalcone | PGE2 | Rat Peritoneal Macrophages | ~3 µM | researchgate.net |

| 2',4-Dihydroxy-6'-methoxychalcone | PGE2 | Rat Peritoneal Macrophages | ~3 µM | researchgate.net |

| 2'-Hydroxy-3,4,5-trimethoxychalcone | NO | BV2 Microglial Cells | 2.26 µM | mdpi.com |

| 2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone | NO | BV2 Microglial Cells | 1.10 µM | mdpi.com |

Inhibition of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6)

Pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), play a pivotal role in orchestrating the inflammatory cascade. The ability of chalcone analogs to modulate the expression of these cytokines is a key aspect of their anti-inflammatory profile.

Several studies have reported the inhibitory effects of various chalcones on the production of these cytokines. For example, 2'-hydroxy-4,3',4',6'-tetramethoxychalcone has been shown to inhibit the secretion of TNF-α, IL-1β, and IL-6 in LPS-stimulated BV2 microglial cells. mdpi.com Similarly, 2'-hydroxy-4,4'-dimethoxychalcone was found to obstruct the secretion of inflammatory cytokines in murine RAW264.7 cells, with a notable inhibition of TNF-α at very low concentrations. mdpi.com

Cardamonin (2',4'-dihydroxy-6'-methoxychalcone) has demonstrated significant inhibitory effects on the release of TNF-α, IL-1β, and IL-6 in in-vitro models. researchgate.net This compound was also found to suppress the plasma levels of these cytokines in an in-vivo model of rheumatoid arthritis. researchgate.net The mechanism often involves the suppression of transcription factors like NF-κB, which are crucial for the expression of these cytokine genes. researchgate.netljmu.ac.uk

| Compound | Cytokine Inhibited | Cell/Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| 2'-Hydroxy-4,3',4',6'-tetramethoxychalcone | TNF-α, IL-1β, IL-6 | BV2 Microglial Cells | Concentration-dependent inhibition | mdpi.com |

| 2'-Hydroxy-4,4'-dimethoxychalcone | TNF-α | RAW264.7 Cells | Inhibition at 0.01 µM | mdpi.com |

| Cardamonin (2',4'-dihydroxy-6'-methoxychalcone) | TNF-α, IL-1β, IL-6 | In-vitro and in-vivo (RA model) | Significant inhibition of cytokine release and plasma levels | researchgate.net |

| 2',6'-Dihydroxy-4'-methoxychalcone | TNF-α, IL-8 | Human Neutrophils | IC50 = 6.2 µM (TNF-α), 11.6 µM (IL-8) | nih.gov |

Enzymatic Inhibition in Inflammatory Pathways

The anti-inflammatory effects of chalcones are also mediated through the direct or indirect inhibition of enzymes that are central to inflammatory pathways.

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. While some chalcones have been investigated for their direct inhibitory effects on COX enzymes, much of the research on hydroxy and methoxy substituted chalcones points towards the downregulation of COX-2 expression.

For instance, studies on 2'-hydroxychalcone derivatives, including 2'-hydroxy-4'-methoxychalcone and 2',4-dihydroxy-4'-methoxychalcone, have shown that their inhibition of PGE2 production is a result of the suppression of TPA-induced COX-2 protein expression rather than direct enzymatic inhibition. researchgate.netresearchgate.net One study did note that 2'-hydroxy-4'-methoxychalcone slightly inhibited COX-1 activity but not COX-2. researchgate.net Another analog, 4'-fluoro-2'-hydroxy-4-methoxychalcone, was identified as having the highest anti-inflammatory activity in an in-vitro COX assay, suggesting some direct inhibitory potential. mdpi.com

As mentioned earlier, the reduction in NO production by chalcones is often a consequence of the downregulation of inducible nitric oxide synthase (iNOS) expression. This is a critical mechanism as iNOS is responsible for the sustained and high-level production of NO during inflammatory conditions.

Research has consistently shown that various 2'-hydroxychalcone analogs, including 2'-hydroxy-4'-methoxychalcone and cardamonin, suppress the expression of iNOS protein in LPS-stimulated macrophages. researchgate.netmdpi.comnih.gov The underlying mechanism for this downregulation is frequently attributed to the inhibition of the NF-κB signaling pathway, a key transcriptional regulator of the iNOS gene. researchgate.netljmu.ac.uk By preventing the activation of NF-κB, these chalcones effectively block the transcription and subsequent translation of the iNOS enzyme, leading to a significant reduction in NO production.

Modulation of Cellular Signaling Pathways (e.g., NF-κB, MAPKs, AP-1)

The anti-inflammatory properties of chalcones are frequently linked to their ability to interfere with key intracellular signaling cascades that regulate the expression of pro-inflammatory genes. Research into analogs of this compound has revealed significant modulation of pathways including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Activator Protein-1 (AP-1).

A study investigating a series of 2'-hydroxychalcone derivatives, including 2',4-dihydroxy-4'-methoxychalcone , found that its inhibitory effect on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages was due to the suppression of both NF-κB and AP-1 activation. frontiersin.orgtandfonline.comnih.gov The activation of these transcription factors is a critical step for the expression of inducible nitric oxide synthase (iNOS) and various inflammatory cytokines. frontiersin.orgtandfonline.com

Similarly, Cardamonin (2',4-dihydroxy-6'-methoxychalcone) has been shown to suppress LPS-induced production of TNF-α and NO, as well as the expression of iNOS and cyclooxygenase-2 (COX-2). nih.gov Its mechanism, however, appears to be nuanced. While it did not affect the phosphorylation of MAPK, p65, or the degradation of the NF-κB inhibitor, IκBα, it did interfere directly with the binding of NF-κB to DNA in both THP-1 monocytic cells and RAW 264.7 macrophages. tandfonline.comnih.govfrontiersin.org

Another analog, 2',4-dihydroxy-3',4',6'-trimethoxychalcone , isolated from Chromolaena odorata, demonstrated potent anti-inflammatory effects in LPS-activated RAW 264.7 macrophages. Its mechanism involves the suppression of NF-κB activation by preventing the activation of IκB kinase (IKK) α/β, which in turn inhibits the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB into the nucleus. nih.gov Furthermore, this compound markedly repressed the phosphorylation of p38 MAPK, but not c-Jun N-terminal activated kinases (JNK) or extracellular regulated kinases (ERK), identifying p38 MAPK as a key target in its anti-inflammatory action. nih.gov The synthetic chalcone derivative 2'-Hydroxy-4'-methoxychalcone (AN07) was also found to attenuate LPS-induced inflammatory factors by inhibiting the phosphorylation of the inhibitor of NF-κB-alpha (IκBα). nih.gov

Collectively, these findings on close structural analogs suggest that a primary anti-inflammatory mechanism of this compound likely involves the downregulation of pro-inflammatory gene expression through the inhibition of the NF-κB and MAPK signaling pathways.

Investigations in Macrophage and Endothelial Cell Models

The cellular effects of this compound and its analogs have been extensively studied in immune and vascular cells, particularly macrophage and endothelial cell lines, which are key players in the inflammatory response. These in vitro models allow for detailed mechanistic investigations into the anti-inflammatory potential of these compounds.

In murine macrophage-like RAW 264.7 cells stimulated with LPS, a common model for inflammation, several analogs have demonstrated significant inhibitory effects on the production of key inflammatory mediators. For instance, 2'-hydroxy-4'-methoxychalcone (AN07) , 2',4-dihydroxy-4'-methoxychalcone , and 2',4-dihydroxy-6'-methoxychalcone (Cardamonin) all inhibit the production of NO and the expression of the iNOS enzyme. frontiersin.orgtandfonline.commdpi.com AN07 and Cardamonin also decrease the expression of COX-2, another critical enzyme in the inflammatory cascade responsible for prostaglandin synthesis. nih.govmdpi.com

The production of pro-inflammatory cytokines is also a target of these chalcones. Studies have shown that analogs can inhibit the secretion of TNF-α and interleukin-6 (IL-6). tandfonline.comresearchgate.net Specifically, 2',4-dihydroxy-3',4',6'-trimethoxychalcone was found to significantly reduce the production of NO, TNF-α, IL-6, and prostaglandin E2 (PGE2) in LPS-activated RAW 264.7 cells. nih.gov In a study on 2′,6′-dihydroxy-4′-methoxychalcone , the compound was observed to decrease NO production in both unstimulated and interferon-gamma-stimulated macrophages, suggesting a direct inhibitory effect on nitrogen oxidative metabolism rather than a cytotoxic one. asm.org

In the context of vascular inflammation, studies on endothelial cells have also been performed. For example, the anti-inflammatory activities of xanthoangelol (B1683599), another chalcone, were studied in porcine aortic endothelial cells, where it was found to mediate its effects through NF-κB activation. nih.gov While direct studies on endothelial cells using this compound are limited, the known inhibitory effects on macrophage-derived inflammatory mediators imply a potential to reduce endothelial activation, a critical event in inflammatory diseases like atherosclerosis.

Table 1: Anti-inflammatory Effects of this compound Analogs in Macrophage Models

| Compound | Cell Model | Stimulus | Observed Effects | Reference |

|---|---|---|---|---|

| 2'-Hydroxy-4'-methoxychalcone (AN07) | RAW 264.7 | LPS | ↓ NO, ↓ iNOS, ↓ COX-2, ↓ p-IκBα | nih.govmdpi.com |

| 2',4-Dihydroxy-4'-methoxychalcone | RAW 264.7 | LPS | ↓ NO, ↓ TNF-α (via ↓ NF-κB & AP-1) | frontiersin.orgtandfonline.com |

| 2',4-Dihydroxy-6'-methoxychalcone (Cardamonin) | RAW 264.7 / THP-1 | LPS / IFN-γ | ↓ NO, ↓ iNOS, ↓ TNF-α (via ↓ NF-κB DNA binding) | tandfonline.comnih.gov |

| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | RAW 264.7 | LPS | ↓ NO, ↓ TNF-α, ↓ IL-6, ↓ PGE2 (via ↓ NF-κB & p38 MAPK) | nih.gov |

| 2',6'-Dihydroxy-4'-methoxychalcone | Peritoneal Macrophages | None / IFN-γ | ↓ NO production | asm.org |

In Vivo Anti-inflammatory Evaluations in Preclinical Models

While in vitro studies provide strong evidence for the anti-inflammatory potential of this compound analogs, translation of these findings into in vivo preclinical models is essential for validating their therapeutic relevance. The available literature on direct in vivo anti-inflammatory testing for this compound itself or its closest analogs is limited.

However, studies on the broader chalcone class demonstrate promising in vivo activity. For instance, a study using a carrageenan-induced hind paw edema model in rats, a classic test for acute inflammation, found that the derivative 5′-chloro-2′-hydroxy- 4′6′-dimethyl-3, 4, 5-trimethoxychalcone exhibited potent anti-inflammatory activity, with a 90% inhibition of edema. nih.gov Another in vivo study on hairless mice demonstrated that hesperidin methyl chalcone effectively inhibits UVB-induced skin inflammation and oxidative stress. frontiersin.org

In the context of disease models where inflammation is a key component, some analogs have been evaluated. A study on the antileishmanial activity of 2′,6′-dihydroxy-4′-methoxychalcone in infected BALB/c mice showed that the compound was effective against the parasite. asm.org Although the primary outcome was parasite load, the mechanism involved modulation of the macrophage response, highlighting an immunomodulatory effect in a living organism. asm.org

These examples from related chalcones underscore the potential of this chemical scaffold to exert anti-inflammatory effects in vivo. Nevertheless, specific preclinical studies using standard inflammation models are needed to definitively establish the in vivo efficacy of this compound and its immediate analogs.

Antioxidant Activity and Redox Homeostasis

The antioxidant properties of chalcones are a cornerstone of their biological activities, contributing significantly to their anti-inflammatory and cytoprotective effects. mdpi.com These properties stem from their chemical structure, which allows them to participate in redox reactions, neutralize free radicals, and support endogenous antioxidant systems. mdpi.comresearchgate.net

Free Radical Scavenging Mechanisms

Chalcones are effective antioxidants primarily due to their electron-rich phenolic structure. mdpi.com The presence of hydroxyl (-OH) groups on the aromatic rings allows them to act as free radical scavengers by donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). ontosight.ai

Theoretical studies using density functional theory (DFT) have investigated the mechanisms behind this activity. These studies suggest that the primary mechanism for radical scavenging by hydroxychalcones is Hydrogen Atom Transfer (HAT). acs.org The O−H bond dissociation enthalpy (BDE) is a key parameter, with a lower BDE indicating a greater ease of hydrogen donation and thus higher antioxidant activity. acs.org For many chalcones, the most active sites for radical attack are identified as a 3,4-dihydroxy (catechol) group on the B-ring and a hydroxyl group at the 2'- or 6'-position on the A-ring. acs.org The α,β-double bond in the chalcone backbone also plays a role in stabilizing the resulting phenoxyl radical through resonance, which is crucial for the molecule's antioxidant capacity. acs.org While this compound lacks the catechol group, its 2'- and 3-hydroxyl groups are expected to be key contributors to its direct radical scavenging activity.

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct scavenging, chalcones and their analogs can exert indirect antioxidant effects by upregulating the body's own defense systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. mdpi.comljmu.ac.uk Nrf2 is a transcription factor that controls the expression of a wide array of cytoprotective genes, including those for antioxidant and phase II detoxification enzymes. kyoto-u.ac.jpnih.gov

Several analogs of this compound have been identified as potent activators of this pathway.

2′,3′-dihydroxy-4′,6′-dimethoxychalcone (DDC) , isolated from green perilla, was identified as a potent Nrf2-ARE activator. In PC12 cells, DDC treatment led to the increased expression of Nrf2-dependent antioxidant enzymes, including γ-glutamylcysteine synthetase (γ-GCS, the rate-limiting enzyme in glutathione (B108866) synthesis), NAD(P)H: quinone oxidoreductase-1 (NQO1), and heme oxygenase-1 (HO-1). kyoto-u.ac.jp

2'-Hydroxy-4'-methoxychalcone (AN07) was shown to stimulate the Nrf2 and HO-1 pathways in LPS-treated RAW 264.7 macrophages. nih.gov

A high-throughput screening study identified 2′,3-dihydroxy-4,4′,6′-trimethoxychalcone (DTMC) as an inducer of NQO1. nih.gov

A novel synthetic chalcone analog, Tak , was found to activate Nrf2 and induce the expression of a suite of phase II enzymes, including HO-1, NQO1, GCLc, GCLm, catalase, and superoxide (B77818) dismutase (SOD). nih.gov

This modulation of endogenous antioxidant defenses represents a powerful and potentially long-lasting mechanism by which these compounds protect cells from oxidative stress.

Table 2: Modulation of Nrf2 Pathway and Antioxidant Enzymes by Analogs

| Compound | Cell Model | Key Findings | Reference |

|---|---|---|---|

| 2′,3′-dihydroxy-4′,6′-dimethoxychalcone (DDC) | PC12 | Activates Nrf2-ARE pathway; Induces γ-GCS, NQO1, HO-1 | kyoto-u.ac.jp |

| 2'-Hydroxy-4'-methoxychalcone (AN07) | RAW 264.7 | Stimulates Nrf2 and HO-1 pathways | nih.gov |

| 2′,3-dihydroxy-4,4′,6′-trimethoxychalcone (DTMC) | Human Bronchial Epithelial Cells | Induces NQO1 mRNA expression | nih.gov |

| Tak (analog) | HT22 Neuronal Cells | Activates Nrf2; Induces HO-1, NQO1, GCLc, GCLm, CAT, SOD1, SOD2 | nih.gov |

Contribution to Cellular Redox Balance

The combined effects of direct radical scavenging and upregulation of antioxidant enzymes allow this compound and its analogs to effectively maintain cellular redox homeostasis. mdpi.comresearchgate.net By mitigating oxidative insults and bolstering cellular defenses, these compounds help prevent the damaging accumulation of ROS that is linked to inflammation and cellular injury.

Studies on analogs provide direct evidence of this contribution. In LPS-stimulated RAW 264.7 macrophages, 2'-Hydroxy-4'-methoxychalcone (AN07) not only attenuated the increase in ROS levels but also significantly increased the levels of reduced glutathione (GSH), the most abundant intracellular antioxidant. nih.gov The decrease in ROS was partly attributed to the downregulation of gp91phox, a subunit of the ROS-generating enzyme NADPH oxidase. nih.gov

Similarly, 2′,3′-dihydroxy-4′,6′-dimethoxychalcone (DDC) was shown to inhibit the formation of intracellular ROS and protect cells from cytotoxicity induced by the neurotoxin 6-hydroxydopamine. kyoto-u.ac.jp This protection was directly linked to its ability to activate the Nrf2-ARE pathway, demonstrating that its indirect antioxidant properties are crucial for maintaining redox balance and ensuring cell survival under conditions of oxidative stress. kyoto-u.ac.jp A novel chalcone analog, Tak, was also shown to decrease mitochondrial superoxide levels and increase cellular GSH levels in neuronal cells. nih.gov

Antimicrobial Activity Research

Antibacterial Potentials and Mechanisms

Due to the absence of specific studies, no detailed information can be presented for the following sub-sections concerning this compound:

Antifungal Potentials and Mechanisms

Chalcones and their derivatives have been recognized for their significant antifungal properties. Research has identified specific structural features that contribute to their activity against a range of fungal pathogens, including yeasts and dermatophytes.

An antifungal activity-directed study of Zuccagnia punctata extracts led to the isolation of 2',4'-dihydroxy-3'-methoxychalcone and 2',4'-dihydroxychalcone (B613834) as the primary active compounds. nih.govconicet.gov.arjuniperpublishers.com These compounds demonstrated moderate activity against yeasts such as Candida albicans, Saccharomyces cerevisiae, and Cryptococcus neoformans, and very strong activity against dermatophytes like Microsporum gypseum, Trichophyton rubrum, and Trichophyton mentagrophytes. nih.govconicet.gov.ar Another study reported that 2ʹ,4ʹ-dihydroxy-3ʹ-methoxychalcone and 2ʹ,4ʹ-dihydroxychalcone, isolated from Zuccagnia punctata, were evaluated for their ability to prevent the growth of various Candida species, with a minimum inhibitory concentration (MIC) of 400 μg/mL required to eradicate 50% of the population. nih.govfrontiersin.org

Mechanistic investigations suggest that these chalcones may operate via pathways distinct from conventional antifungal drugs. Studies on 2',4'-dihydroxychalcone revealed it to be fungicidal rather than fungistatic. nih.govconicet.gov.ar Importantly, it did not appear to function by disrupting the fungal membrane or inhibiting cell wall synthesis, distinguishing its mechanism from that of polyenes (like amphotericin B) and azoles. nih.govconicet.gov.ar However, other research on different chalcone analogues suggests that disruption of the fungal cell wall, potentially through the inhibition of the enzyme 1,3-beta-D-glucan synthase, could be a mechanism of action for this class of compounds. researchgate.net This indicates that the antifungal mechanisms of chalcones can be varied and dependent on their specific chemical structure.

Table 1: Antifungal Activity of this compound Analogs

| Compound | Fungal Species | Activity | Reference |

|---|---|---|---|

| 2',4'-dihydroxy-3'-methoxychalcone | Candida albicans, S. cerevisiae, C. neoformans | Moderate activity (MIC: 62.5 - 250 µg/mL) | nih.gov, conicet.gov.ar |

| 2',4'-dihydroxy-3'-methoxychalcone | Microsporum gypseum, T. rubrum, T. mentagrophytes | Very strong activity (MIC: 8 - 16 µg/mL) | nih.gov, conicet.gov.ar |

| 2',4'-dihydroxychalcone | Candida albicans, S. cerevisiae, C. neoformans | Moderate activity (MIC: 62.5 - 250 µg/mL) | nih.gov, conicet.gov.ar |

| 2',4'-dihydroxychalcone | Microsporum gypseum, T. rubrum, T. mentagrophytes | Very strong activity (MIC: 8 - 16 µg/mL) | nih.gov, conicet.gov.ar |

| 2ʹ,4ʹ-dihydroxy-3ʹ-methoxychalcone | C. krusei, C. albicans, C. glabrata, etc. | MIC50: 400 μg/mL | nih.gov, frontiersin.org |

| 2ʹ,4ʹ-dihydroxychalcone | C. krusei, C. albicans, C. glabrata, etc. | MIC50: 400 μg/mL | nih.gov, frontiersin.org |

Antiviral Potentials and Mechanisms

The antiviral properties of chalcones have been explored against various viruses, with research indicating that they can inhibit viral replication and function through multiple mechanisms. nih.govsci-hub.se These mechanisms often involve targeting critical viral enzymes or interfering with the virus's life cycle. nih.govtandfonline.comresearchgate.net

Several chalcone derivatives have shown inhibitory effects against influenza viruses by targeting the neuraminidase (NA) enzyme, which is crucial for the release of new virus particles from infected cells. A synthetic derivative, 2′-hydroxy-4-methoxychalcone, was designed based on the structure of quercetin (B1663063) and found to be an effective non-competitive inhibitor of H5N1-NA. nih.govtandfonline.com Similarly, 2',4'-dihydroxy-4-methoxy chalcone demonstrated high activity in inhibiting H1N1 NA. sci-hub.setandfonline.com

The mechanisms of action for antiviral chalcones are diverse. They can block viral entry by competing with the virus for host cell receptors or by modulating receptor expression. researchgate.net For instance, the chalcone analog Ro 09-0410 was found to inactivate rhinoviruses by binding directly to the viral capsid. nih.gov In the context of coronaviruses, certain alkylated chalcones have shown potent inhibitory activity against essential cysteine proteases of SARS-CoV, such as papain-like protease (PLpro) and 3-chymotrypsin-like protease (3CLpro). tandfonline.com Other chalcone derivatives have demonstrated inhibitory activity against the 3CLpro of MERS-CoV. tandfonline.com

Table 2: Antiviral Activity of this compound Analogs

| Compound/Analog | Virus Target | Mechanism/Effect | Reference |

|---|---|---|---|

| 2′-hydroxy-4-methoxychalcone | Influenza H5N1 | Neuraminidase (NA) inhibition | nih.gov, tandfonline.com |

| 2',4'-dihydroxy-4-methoxy chalcone | Influenza H1N1 | Neuraminidase (NA) inhibition | tandfonline.com, sci-hub.se |

| Alkylated Chalcones | SARS-CoV | Inhibition of cysteine proteases (PLpro, 3CLpro) | tandfonline.com |

| Isobavachalcone, Helichrysetin | MERS-CoV | Inhibition of 3C-like protease (3CLpro) | tandfonline.com |

| Ro 09-0410 | Rhinovirus | Binds to viral capsid, suppressing viral function | nih.gov |

| Xanthohumol | HIV-1 | Inhibition of reverse transcriptase | nih.gov |

Antiparasitic Potentials and Mechanisms

Chalcones represent a promising class of compounds in the search for new antiparasitic agents, with significant activity reported against protozoan parasites such as Plasmodium and Leishmania. asm.org

Antimalarial Activity (e.g., against Plasmodium falciparum)

The quest for novel antimalarial drugs has led to the investigation of various chalcones and their derivatives. A bioassay-guided study of Piper hostmannianum resulted in the isolation of several compounds, including 2',6'-dihydroxy-4'-methoxydihydrochalcone, a structural analog of the target compound. nih.gov This dihydrochalcone (B1670589) exhibited potent antiplasmodial activity against both chloroquine-sensitive (F32) and chloroquine-resistant (FcB1) strains of Plasmodium falciparum, with an IC50 value of 12.69 µM. nih.gov The activity against resistant strains is particularly significant given the global challenge of drug-resistant malaria. While the precise mechanism for this specific dihydrochalcone was not detailed, the general mechanism for some antimalarial drugs involves the generation of reactive radicals that damage parasite proteins. nih.gov

Table 3: Antimalarial Activity of a this compound Analog

| Compound | Plasmodium falciparum Strain | Activity (IC50) | Reference |

|---|---|---|---|

| 2',6'-dihydroxy-4'-methoxydihydrochalcone | F32 (Chloroquine-sensitive) | 12.69 µM | nih.gov |

| 2',6'-dihydroxy-4'-methoxydihydrochalcone | FcB1 (Chloroquine-resistant) | 12.69 µM | nih.gov |

Antileishmanial Activity (e.g., against Leishmania species)

The natural chalcone 2',6'-dihydroxy-4'-methoxychalcone (DMC), isolated from Piper aduncum, has been a focal point of antileishmanial research. asm.orgscispace.comdundee.ac.uk It has demonstrated significant in vitro activity against both the promastigote (infective stage) and intracellular amastigote (replicative stage) forms of Leishmania amazonensis. asm.orgscispace.com The 50% effective doses (ED50) were reported as 0.5 µg/ml for promastigotes and 24 µg/ml for amastigotes. asm.orgscispace.com

A key finding is the selective toxicity of DMC towards the parasite. asm.org Ultrastructural studies revealed that DMC treatment caused enlargement and disorganization of the mitochondria in promastigotes, leading to parasite death. asm.org Crucially, this occurred without causing damage to the host macrophages, even at high concentrations. asm.org The mechanism does not appear to involve the activation of the macrophage's oxidative metabolism to produce nitric oxide; instead, it seems to be a direct effect on the parasite. asm.org

Inspired by the activity of DMC, synthetic analogs have been developed to enhance potency. dundee.ac.uknih.gov The nitro-chalcone derivative, 3-nitro-2',4',6'-trimethoxychalcone (NAT22), was identified as a potent and broad-spectrum antileishmanial lead. dundee.ac.uknih.gov Mechanistic studies on this analog identified the cytosolic enzyme tryparedoxin peroxidase (cTXNPx) as a specific molecular target within the parasite. dundee.ac.uknih.gov The chalcone's interaction with cTXNPx inhibits the parasite's ability to detoxify reactive oxygen species (ROS), leading to oxidative stress and cell death. dundee.ac.uknih.gov

Table 4: Antileishmanial Activity of 2',6'-dihydroxy-4'-methoxychalcone (DMC) and Analogs

| Compound | Leishmania Species | Parasite Form | Activity (EC50/ED50) | Reference |

|---|---|---|---|---|

| 2',6'-dihydroxy-4'-methoxychalcone (DMC) | L. amazonensis | Promastigotes | 0.5 µg/ml | asm.org, scispace.com |

| 2',6'-dihydroxy-4'-methoxychalcone (DMC) | L. amazonensis | Amastigotes | 24 µg/ml | asm.org, scispace.com |

| 3-nitro-2',4',6'-trimethoxychalcone (NAT22) | L. amazonensis | Promastigotes | Potent activity | nih.gov, dundee.ac.uk |

| 3-nitro-2',4',6'-trimethoxychalcone (NAT22) | L. amazonensis | Amastigotes | Potent activity | nih.gov, dundee.ac.uk |

| 3-nitro-2',4',6'-trimethoxychalcone (NAT22) | L. infantum | Promastigotes | Potent activity | nih.gov, dundee.ac.uk |

| 3-nitro-2',4',6'-trimethoxychalcone (NAT22) | L. braziliensis | Promastigotes | Potent activity | researchgate.net |

Other Pharmacological Activities Under Investigation

Beyond antimicrobial and antiparasitic effects, chalcones are being investigated for a variety of other pharmacological activities, including potential applications in metabolic disorders like diabetes.

Antidiabetic Mechanisms (e.g., Insulin (B600854) Secretion, Enzyme Inhibition)

Chalcones have emerged as promising candidates for the management of diabetes mellitus due to their multifaceted mechanisms of action. nih.gov Research has shown that 2',6'-dihydroxy-4'-methoxychalcone, isolated from Piper claussenianum, possesses both hypoglycemic and antihyperglycemic properties. nih.gov In a study using streptozotocin-induced diabetic rats, this chalcone significantly reduced blood glucose levels, suggesting it is a key metabolite responsible for the plant's antidiabetic effect. nih.gov Furthermore, an analog, 2′,4′-dihydroxy-4-methoxydihydrochalcone (DMC-2), showed a hypoglycemic effect comparable to the standard antidiabetic drug metformin (B114582) in a type 2 diabetes mouse model. nih.govfrontiersin.org

The antidiabetic effects of chalcones are attributed to several mechanisms:

Enzyme Inhibition: Chalcones have been shown to inhibit key enzymes involved in carbohydrate metabolism and insulin signaling. These include α-glucosidase and α-amylase, which are responsible for the breakdown of complex carbohydrates into simple sugars. nih.govfrontiersin.org Inhibition of these enzymes slows glucose absorption from the gut. Other targeted enzymes include protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway, and aldose reductase, an enzyme implicated in diabetic complications. nih.gov

Stimulation of Insulin Secretion: Some chalcones have been found to directly stimulate the secretion of insulin from pancreatic β-cells. nih.govnih.gov For example, a chemical screen identified 2′,4′-dihydroxy-4-methoxychalcone as a compound that could potentiate insulin secretion. diabetesjournals.org Another study noted that certain nitro-substituted chalcones stimulated insulin secretion induced by glucose, suggesting this as a primary mechanism for their glucose-lowering effect. researchgate.net

Table 5: Antidiabetic Potential of this compound and Analogs

| Compound/Analog | Experimental Model | Observed Effect / Mechanism | Reference |

|---|---|---|---|

| 2',6'-dihydroxy-4'-methoxychalcone | Streptozotocin-induced diabetic rats | Reduced blood glucose levels | nih.gov |

| 2′,4′-dihydroxy-4-methoxydihydrochalcone (DMC-2) | Type 2 diabetic mice | Hypoglycemic effect comparable to metformin | nih.gov, frontiersin.org |

| 2′,4′-dihydroxy-4-methoxychalcone | In vitro chemical screen | Potentiated insulin secretion | diabetesjournals.org |

| General Chalcones | In vitro enzyme assays | Inhibition of α-glucosidase, α-amylase, PTP1B, aldose reductase | nih.gov, nih.gov, frontiersin.org |

Neuroprotective Research

Research into the neuroprotective effects of chalcone derivatives has revealed promising candidates for mitigating neuronal damage. One analog, 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC) , isolated from green perilla leaves, has demonstrated significant neuroprotective effects against glutamate-induced neurotoxicity in rat primary cortical cultures. nih.gov Treatment with DDC prior to glutamate (B1630785) exposure inhibited neurotoxicity in a concentration-dependent manner. nih.gov The protective mechanism of DDC involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, primarily in astrocytes. nih.gov This activation leads to an increase in intracellular reduced glutathione (GSH) levels in astrocytes, which is then released, protecting neurons from glutamate-induced damage. nih.gov The neuroprotective effect of DDC was significantly diminished by an inhibitor of γ-glutamylcysteine synthetase (γ-GCS), an enzyme crucial for GSH synthesis, but not by a heme oxygenase-1 (HO-1) inhibitor. nih.gov

Another related compound, 2,3-dihydroxy-4-methoxyacetophenone , has also shown neuroprotective and cognitive-enhancing activities. nih.gov It protected HT22 hippocampal neuronal cells from glutamate-induced cell death in a dose-dependent manner and was found to inhibit the accumulation of intracellular calcium. nih.gov Furthermore, this compound demonstrated antioxidant properties and improved scopolamine-induced spatial memory impairment in mice, suggesting its potential therapeutic value for conditions like Alzheimer's disease. nih.gov

Cardioprotective Mechanisms (e.g., Antiatherosclerotic Effects, PPAR gamma Modulation)

Chalcones and their analogs have been investigated for their potential in preventing and treating cardiovascular diseases. researchgate.net Their cardioprotective effects are attributed to various mechanisms, including anti-inflammatory, antioxidant, and antiplatelet activities. mdpi.com

A synthetic chalcone derivative, 2-hydroxy-4'-methoxychalcone , has been shown to possess antiatherosclerotic properties. nih.gov This compound significantly inhibits the proliferation of human aortic smooth muscle cells induced by oxidized low-density lipoprotein (ox-LDL), a key process in the development of atherosclerosis. mdpi.comnih.gov The mechanism behind this effect involves the inhibition of the p44/42 mitogen-activated protein kinase (MAPK) pathway and the upregulation of peroxisome proliferator-activated receptor-gamma (PPARγ) expression. nih.gov PPARγ is a nuclear receptor that plays a crucial role in regulating cellular differentiation, metabolism, and inflammation. nih.gov The induction of PPARγ by 2-hydroxy-4'-methoxychalcone contributes to its anti-proliferative and anti-inflammatory effects on vascular smooth muscle cells. nih.gov

The modulation of PPARγ is a significant aspect of the cardioprotective action of some chalcones. ijnc.ir PPARγ is involved in the regulation of adipogenesis and the expression of proteins that are key to establishing a mature adipocyte phenotype. mdpi.com

Vasorelaxant Activity

The ability of certain chalcone analogs to induce vasorelaxation contributes to their potential cardiovascular benefits. For instance, sakuranetin, a flavanone (B1672756) structurally related to chalcones, has demonstrated vasorelaxant effects by inhibiting calcium influx and modulating the activity of angiotensin II. researchgate.net While direct studies on the vasorelaxant activity of this compound are limited, the general class of flavonoids, to which chalcones belong, is known to possess vasorelaxant properties.

Enzyme Inhibition (e.g., Tyrosinase)

Chalcones have been identified as inhibitors of various enzymes, with tyrosinase being a notable target. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is relevant for skin lightening and treating hyperpigmentation disorders. smolecule.com

Several chalcone derivatives have shown potent tyrosinase inhibitory activity. The inhibitory efficacy is largely dependent on the substitution pattern of the hydroxyl groups on the aromatic rings. semanticscholar.org For example, 2',4'-dihydroxy-6'-methoxy-chalcone exhibited an IC50 value of 5.70 ± 0.02 μM against tyrosinase, which is comparable to the well-known inhibitor, kojic acid. nih.gov Another study highlighted that the presence of hydroxyl groups at the C-3′ and C-4′ positions is important for binding to the tyrosinase enzyme. nih.gov

The inhibitory mechanism of some chalcones against tyrosinase has been shown to be competitive. nih.gov While a wide range of chalcones have been studied for their anti-tyrosinase activity, specific data for this compound is not extensively available in the provided search results. However, the general structure-activity relationships suggest that the hydroxylation pattern is a critical determinant of this activity. semanticscholar.org

Table of Investigated Chalcones and their Biological Activities

| Compound Name | Biological Activity | Research Focus |

|---|---|---|

| 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC) | Neuroprotective | Glutamate-induced neurotoxicity, Nrf2-ARE pathway activation, GSH increase nih.gov |

| 2,3-dihydroxy-4-methoxyacetophenone | Neuroprotective, Cognitive-enhancing | Glutamate-induced cell death, Calcium influx inhibition, Antioxidant, Scopolamine-induced amnesia nih.gov |

| 2-hydroxy-4'-methoxychalcone | Antiatherosclerotic, Cardioprotective | Inhibition of aortic smooth muscle cell proliferation, p44/42 MAPK inhibition, PPARγ induction mdpi.comnih.gov |

| 2',4'-dihydroxy-6'-methoxy-chalcone | Enzyme Inhibition (Tyrosinase) | Competitive inhibition of tyrosinase nih.gov |

Structure Activity Relationship Sar and Computational Studies of Chalcone Bioactivity

Positional Isomerism and Activity Correlation

The specific arrangement of substituents on the chalcone (B49325) rings, or positional isomerism, has a profound effect on bioactivity. Comparing 2',3-Dihydroxy-4-methoxychalcone to its isomers provides clear evidence of this principle.

For example, 2',4'-dihydroxy-3'-methoxychalcone, an isomer isolated from Zuccagnia punctata, has shown significant antifungal activity. semanticscholar.org Another isomer, 2'-hydroxy-4-methoxychalcone (B191450), has been investigated for its antitumor and anti-inflammatory activities. researchgate.netkoreascience.kr Studies found it to be a potent inhibitor of prostaglandin (B15479496) E2 production by suppressing the induction of COX-2 protein. koreascience.kr Furthermore, 2',4-dihydroxy-4'-methoxychalcone and 2',4-dihydroxy-6'-methoxychalcone were also found to be significant suppressors of prostaglandin E2 production. koreascience.kr This demonstrates that the relative positions of the hydroxyl and methoxy (B1213986) groups are more critical than just their presence for certain biological effects. mdpi.com

Molecular Docking Simulations for Target Identification and Binding Affinity

Computational methods, particularly molecular docking, are invaluable tools for studying chalcones. Docking simulations predict how a ligand, such as a chalcone, might bind to the active site of a protein target, providing insights into binding affinity and potential mechanisms of action. nih.govresearchgate.net

Docking studies have been performed on numerous chalcone derivatives to identify potential protein targets and elucidate structure-function relationships. nih.gov For instance, a study involving 2',4-dihydroxy-3-methoxy chalcone docked with the Sonic Hedgehog protein identified key hydrogen bonds with amino acid residues Threonine 125, Tryptophan 128, Glutamate (B1630785) 130, and Aspartate 131. researchgate.net Other studies have used docking to investigate the binding of chalcones to targets like the epidermal growth factor receptor tyrosine kinase (EGFR-TK), tyrosinase, and the proteasome. nih.govmdpi.comresearchgate.net These simulations help identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.netresearchgate.net

Molecular Dynamics Simulations in Ligand-Protein Interaction Studies

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior and stability of the predicted ligand-protein complex over time. nih.govmdpi.com MD simulations provide a more realistic representation of the physiological environment and can confirm the stability of binding orientations suggested by docking. mdpi.com

In Silico Prediction of Pharmacological Profiles

Computational, or in silico, methods are pivotal in the early stages of drug discovery for predicting the pharmacokinetic and pharmacodynamic properties of chemical compounds. These predictive studies help to identify candidates with favorable drug-like characteristics, thereby streamlining the development process. For the flavonoid this compound, in silico analyses have been employed to evaluate its potential as a bioactive agent.

Research involving the screening of flavonoids from the aqueous leaf extract of Muntingia calabura identified this compound as a compound with a promising pharmacological profile. bioflux.com.ro In this study, a library of 40 flavonoids from the plant were assessed for their Absorption, Distribution, Metabolism, Excretion, and Transport (ADMET) properties, as well as their solubility and distribution coefficients. bioflux.com.ro

The analysis revealed that this compound was one of only five flavonoids from the extract that demonstrated desirable ADMET characteristics, suggesting a favorable profile for a potential therapeutic agent. bioflux.com.ro The predictions for these key drug-like parameters are essential for forecasting a compound's behavior in a biological system.

Table 1: Predicted ADMET and Physicochemical Properties of this compound

| Property | Predicted Value/Status | Significance |

|---|---|---|

| ADMET Properties | Desirable | Indicates a favorable profile for absorption, distribution, metabolism, excretion, and transport. bioflux.com.ro |

| Solubility (log S) | Within Acceptable Range | Suggests adequate solubility for biological activity. bioflux.com.ro |

| Distribution (log D) | Within Acceptable Range | Indicates appropriate lipophilicity for membrane permeability. bioflux.com.ro |

This table summarizes the in silico predictions for this compound based on screening studies.

Further computational analysis through molecular docking was performed to predict the binding affinity of this compound to potential biological targets. The study identified a high binding affinity for the Vitamin D3 A receptor (VD3RA), a crucial enzyme in the endocrine system of the model organism Danio rerio (zebrafish). bioflux.com.ro The strong interaction was attributed to a combination of hydrophobic interactions and hydrogen bonds between the chalcone and the receptor. bioflux.com.ro This predicted affinity suggests a potential mechanism of action related to mineral homeostasis, neural integrity, and immune response, which are pathways modulated by VD3RA. bioflux.com.ro

Table 2: Predicted Molecular Docking Interaction for this compound

| Target Protein | Predicted Binding Affinity | Implied Biological Interaction |

|---|---|---|

| Vitamin D3 A receptor (VD3RA) | High | Potential modulation of endocrine pathways, including mineral homeostasis and immune response. bioflux.com.ro |

This table details the predicted interaction of this compound with a key biological target based on molecular docking simulations.

These in silico findings highlight the potential of this compound as a candidate for further investigation. Its favorable predicted pharmacokinetic properties and specific, high-affinity binding to a key metabolic enzyme underscore its potential as a bioactive molecule.

Natural Occurrence and Biosynthetic Context of Chalcone Derivatives

Isolation from Plant Sources